molecular formula C7H7BrClNO B1513194 (3-Bromo-6-chloro-4-methylpyridin-2-yl)methanol

(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanol

Cat. No. B1513194
M. Wt: 236.49 g/mol
InChI Key: PXLTWJQATINGOW-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

To a solution of 3-bromo-6-chloro-2,4-dimethylpyridine 1-oxide (28.7 g, 121 mmol) in CH2Cl2 (240 mL) was added trifluoracetic anhydride (240 mL, 1699 mmol). The reaction was stirred for 3 hours at room temperature and then concentrated. The residue was dissolved in MeOH (1.7 L) and cooled to 0° C. 1M K2CO3 (360 mL, 360 mmol) was added dropwise, and the reaction was stirred for 10 minutes at 0° C. and then warmed to r.t. for 1 hour. The reaction was then concentrated to a volume of 300 mL and diluted with EtOAc (1 L). Water (1 L) was added and the layers were separated. The aqueous layer was extracted with additional EtOAc (2×1 L). The organic layers were combined, washed with brine (1 L), dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel with 0 to 75% EtOAc/heptanes afforded (3-bromo-6-chloro-4-methylpyridin-2-yl)methanol. LCMS=236.1 and 238.1 (M+H)+ 1H NMR (CDCl3, 500 MHz) δ 7.17 (s, 1H), 4.73 (s, 2H), 2.42 (s, 3H).
Name
3-bromo-6-chloro-2,4-dimethylpyridine 1-oxide
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[N+:4]([O-])[C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:15].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:11][OH:15])=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8] |f:2.3.4|

Inputs

Step One
Name
3-bromo-6-chloro-2,4-dimethylpyridine 1-oxide
Quantity
28.7 g
Type
reactant
Smiles
BrC=1C(=[N+](C(=CC1C)Cl)[O-])C
Name
Quantity
240 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
240 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (1.7 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction was stirred for 10 minutes at 0° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to r.t. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated to a volume of 300 mL
ADDITION
Type
ADDITION
Details
diluted with EtOAc (1 L)
ADDITION
Type
ADDITION
Details
Water (1 L) was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional EtOAc (2×1 L)
WASH
Type
WASH
Details
washed with brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel with 0 to 75% EtOAc/heptanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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